molecular formula C11H14N2O B174106 N-(azetidin-3-ylmethyl)benzamide CAS No. 199528-26-2

N-(azetidin-3-ylmethyl)benzamide

Cat. No.: B174106
CAS No.: 199528-26-2
M. Wt: 190.24 g/mol
InChI Key: JXTDLEJVNKKHCM-UHFFFAOYSA-N
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Description

N-(azetidin-3-ylmethyl)benzamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a benzamide moiety. Azetidines are known for their biological activities and have been explored for various pharmacological applications . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-ylmethyl)benzamide typically involves the reaction of azetidine derivatives with benzoyl chloride or benzamide under specific conditions. One common method includes the use of N-Boc-azetidin-3-ylidene acetate, which is obtained from N-Boc-azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with benzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the benzamide moiety can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields N-oxides, while reduction of the benzamide moiety results in primary or secondary amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzhydryl-azetidin-3yl)-2-bromo-benzamide
  • N-(1-Benzhydryl-azetidin-3yl)-4-bromo-benzamide
  • Benzyl N-(azetidin-3-yl)-N-methylcarbamate

Uniqueness

N-(azetidin-3-ylmethyl)benzamide stands out due to its specific substitution pattern and the presence of both azetidine and benzamide moieties. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for research in various fields .

Properties

CAS No.

199528-26-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)benzamide

InChI

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14)

InChI Key

JXTDLEJVNKKHCM-UHFFFAOYSA-N

SMILES

C1C(CN1)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(CN1)CNC(=O)C2=CC=CC=C2

Synonyms

Benzamide, N-(3-azetidinylmethyl)-

Origin of Product

United States

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